
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride
Overview
Description
(3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a useful research compound. Its molecular formula is C11H14Cl2F3N3 and its molecular weight is 316.15 g/mol. The purity is usually 95%.
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Biological Activity
The compound (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride is a novel chemical entity that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound belongs to the class of piperidine derivatives, characterized by a pyridine ring substituted with a trifluoromethyl group and a chlorine atom. Its molecular formula is with a molecular weight of approximately 292.68 g/mol. The compound typically appears as a white crystalline solid with specific melting points ranging from 74 to 75 °C .
Property | Value |
---|---|
Molecular Formula | C₁₁H₁₂ClF₃N₂ |
Molecular Weight | 292.68 g/mol |
Melting Point | 74-75 °C |
Solubility | Soluble in methanol |
Pharmacological Effects
Research indicates that the trifluoromethyl group significantly enhances the biological activity of compounds. For instance, it has been shown to increase the potency of inhibitors targeting various enzymes and receptors, including serotonin uptake and reverse transcriptase . The presence of the piperidine moiety also contributes to the modulation of neurotransmitter systems.
Case Study: Antidepressant Activity
In a study evaluating the antidepressant-like effects of various piperidine derivatives, this compound exhibited significant activity in rodent models. The compound demonstrated reduced immobility time in forced swim tests, suggesting potential antidepressant properties .
Structure-Activity Relationship (SAR)
The SAR studies on similar compounds indicate that modifications on the pyridine ring and piperidine nitrogen can lead to variations in biological activity. The trifluoromethyl substitution has been linked to increased lipophilicity, enhancing membrane permeability and receptor binding affinity .
Table 2: Summary of SAR Findings
Modification | Effect on Activity |
---|---|
Trifluoromethyl Group | Increases potency for enzyme inhibition |
Chlorine Substitution | Enhances receptor selectivity |
Piperidine Nitrogen Variation | Alters pharmacokinetic properties |
The exact mechanism of action for this compound remains under investigation. However, preliminary data suggest it may act as a selective modulator for certain neurotransmitter receptors, particularly those involved in mood regulation .
Potential Therapeutic Applications
Given its biological profile, this compound holds promise for therapeutic applications in treating mood disorders, anxiety, and possibly neurodegenerative diseases. Its unique structure allows for further optimization to enhance efficacy and reduce side effects.
Scientific Research Applications
Medicinal Chemistry
The compound has been studied for its potential as a therapeutic agent due to its structural features that allow for interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of this compound exhibit anticancer properties. For instance, studies have shown that compounds with similar pyridine and piperidine structures can inhibit tumor growth by targeting specific pathways involved in cancer cell proliferation .
Neurological Disorders
The compound's ability to cross the blood-brain barrier makes it a candidate for treating neurological disorders. Its mechanism of action may involve modulation of neurotransmitter systems, which is critical for conditions such as depression and anxiety .
Drug Discovery and Development
The synthesis of (3-Chloro-5-trifluoromethyl-pyridin-2-yl)-piperidin-3-yl-amine hydrochloride has been explored in various drug discovery programs.
Structure-Activity Relationship (SAR) Studies
SAR studies have been conducted to optimize the efficacy of this compound against specific targets. Modifications to the piperidine ring and the trifluoromethyl group have been shown to enhance biological activity while reducing toxicity .
Lead Compound Identification
In high-throughput screening assays, this compound has been identified as a lead candidate for further development due to its favorable pharmacokinetic properties and potency against selected biological targets .
Case Studies
Several case studies illustrate the practical applications and research findings related to this compound:
Properties
IUPAC Name |
3-chloro-N-piperidin-3-yl-5-(trifluoromethyl)pyridin-2-amine;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13ClF3N3.ClH/c12-9-4-7(11(13,14)15)5-17-10(9)18-8-2-1-3-16-6-8;/h4-5,8,16H,1-3,6H2,(H,17,18);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOSYKCPXRSFX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)NC2=C(C=C(C=N2)C(F)(F)F)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14Cl2F3N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50671542 | |
Record name | 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1185319-67-8 | |
Record name | 3-Chloro-N-(piperidin-3-yl)-5-(trifluoromethyl)pyridin-2-amine--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50671542 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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